molecular formula C20H19F3N2O2 B2862126 4-(tert-butyl)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate CAS No. 672951-00-7

4-(tert-butyl)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate

Cat. No. B2862126
CAS RN: 672951-00-7
M. Wt: 376.379
InChI Key: DVYBVKFTMYYDAH-UHFFFAOYSA-N
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Description

4-(tert-butyl)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate is an organic compound with a molecular formula of C15H17F3N2O2. It is a member of the benzimidazole family and is used as a reagent in various scientific experiments. This compound has a wide range of applications in many scientific fields, including biochemistry, pharmacology, and toxicology. It has been used as a tool in drug discovery, as a reagent in synthetic organic chemistry, and as a model compound for the study of biochemical and physiological effects.

Scientific Research Applications

Aggregation-Induced Emission and Electroluminescence

A study focused on a series of N-substituted tetraphenylethene-based benzimidazoles, including a variant with a 4-(tert-butyl)phenyl group, revealed their aggregation-induced emission (AIE) properties, fast-recoverable mechanochromism, and blue electroluminescence. These compounds exhibited high solid-state fluorescence quantum yields and thermal stability, making them promising for electroluminescent device applications (Zhang, T., Zhang, R., Zhao, Y., & Ni, Z., 2018).

Synthesis and Electrochemical Properties

Another research explored the synthesis of a new benzimidazole unit with a tert-butyl group and its incorporation into donor–acceptor–donor type polymers for electrochemical applications. The study investigated the polymers' electrochemical and optical properties, providing insights into the effect of donor groups on these properties (Ozelcaglayan, A. C., Şendur, M., Akbaşoğlu, N., Apaydin, D., Çırpan, A., & Toppare, L., 2012).

Small-Molecule Activation

Research on the reactivity of a frustrated Lewis pair involving an isolable Arduengo carbene complex highlighted its potential in the fast cleavage of dihydrogen and other small-molecule activations. This study opens up possibilities for using such complexes in catalysis and small-molecule transformations (Kolychev, E., Bannenberg, T., Freytag, M., Daniliuc, C., Jones, P., & Tamm, M., 2012).

Modification for Tuberculostatic Activity

Modification of 2-(trifluoromethyl)-1H-benzimidazole with hydroxyalkyl substituents was studied, leading to derivatives with moderate tuberculostatic activity. This research demonstrates the chemical versatility of the benzimidazole core for developing therapeutic agents (Shchegol'kov, E. V., Ivanova, A., Burgart, Y., Saloutin, V. I., & Chupakhin, O., 2013).

Synthesis of Fluorinated Polyimides

A novel fluorinated diamine monomer with a tert-butyl group was synthesized and used to create polyimides with excellent solubility, tensile strength, and thermal stability. These materials displayed lower color intensity, dielectric constant, and moisture absorption compared to non-fluorinated variants, highlighting their potential in electronic applications (Yang, C.‐P., Su, Y.‐Y., & Chiang, H., 2006).

properties

IUPAC Name

(4-tert-butylphenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-19(2,3)13-8-10-14(11-9-13)27-17(26)12-25-16-7-5-4-6-15(16)24-18(25)20(21,22)23/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYBVKFTMYYDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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